molecular formula C12H17NO2 B2588012 Methyl 3-(3,5-dimethylanilino)propanoate CAS No. 54281-82-2

Methyl 3-(3,5-dimethylanilino)propanoate

Cat. No.: B2588012
CAS No.: 54281-82-2
M. Wt: 207.273
InChI Key: ICOXSIZSRIIRLY-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-dimethylanilino)propanoate is an organic compound with the molecular formula C12H17NO2 It is a derivative of propanoic acid and contains a methyl ester group attached to a 3,5-dimethylanilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3,5-dimethylanilino)propanoate can be synthesized through a series of chemical reactions. One common method involves the reaction of 3,5-dimethylaniline with methyl acrylate under suitable conditions. The reaction typically requires a catalyst, such as a base, to facilitate the nucleophilic addition of the aniline to the acrylate, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The product is then purified using techniques like distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-dimethylanilino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The anilino group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aniline derivatives.

Scientific Research Applications

Methyl 3-(3,5-dimethylanilino)propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a precursor for pharmaceutical compounds.

    Industry: It can be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which Methyl 3-(3,5-dimethylanilino)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are typically elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,3-dimethylanilino)propanoate
  • Methyl 3-(4-methylanilino)propanoate
  • Methyl 3-(3,5-dimethylanilino)sulfonylpropanoate

Uniqueness

Methyl 3-(3,5-dimethylanilino)propanoate is unique due to the specific positioning of the methyl groups on the aniline ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it valuable for specific applications.

Biological Activity

Methyl 3-(3,5-dimethylanilino)propanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C13_{13}H17_{17}N1_{1}O2_{2}
  • Molecular Weight : 219.28 g/mol
  • CAS Number : 54281-82-2

The compound contains a propanoate ester group and a substituted aniline moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways associated with inflammation and microbial growth.
  • Cellular Pathway Modulation : It may influence cellular signaling pathways that are crucial for cell proliferation and survival, potentially exhibiting anticancer properties .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

  • Example Study : A study demonstrated that the compound inhibited the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL, indicating strong antibacterial properties .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

  • Case Study : In a recent experiment involving human breast cancer cells (MCF7), treatment with this compound resulted in a significant reduction in cell viability at concentrations above 100 µM. The mechanism appears to involve the activation of p53 signaling pathways, which are critical for apoptosis .

Table of Biological Activities

Activity TypeTarget Organism/Cell LineEffective ConcentrationReference
AntimicrobialStaphylococcus aureus50 µg/mL
AnticancerMCF7 (breast cancer)>100 µM
Enzyme InhibitionVarious enzymesNot specified

Properties

IUPAC Name

methyl 3-(3,5-dimethylanilino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-6-10(2)8-11(7-9)13-5-4-12(14)15-3/h6-8,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOXSIZSRIIRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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